6-Chloro-1-benzofuran-3-carboxylic acid

Catalog No.
S13983960
CAS No.
M.F
C9H5ClO3
M. Wt
196.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-1-benzofuran-3-carboxylic acid

Product Name

6-Chloro-1-benzofuran-3-carboxylic acid

IUPAC Name

6-chloro-1-benzofuran-3-carboxylic acid

Molecular Formula

C9H5ClO3

Molecular Weight

196.58 g/mol

InChI

InChI=1S/C9H5ClO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12)

InChI Key

IBJYYAMGZZBHOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=C2C(=O)O

6-Chloro-1-benzofuran-3-carboxylic acid (CAS: 1393575-88-6) is a highly specialized, halogenated heterocyclic building block widely procured for the synthesis of advanced pharmaceutical intermediates, particularly in the development of metabolic and inflammatory disease therapeutics such as TGR5 agonists [1]. Featuring a stable benzofuran core, a reactive carboxylic acid at the 3-position, and a strategically placed chlorine atom at the 6-position, this compound offers a predictable dual-reactivity profile . The carboxylic acid facilitates standard amidation and esterification workflows, while the 6-chloro substituent provides a stable lipophilic handle that resists premature cross-coupling under mild conditions but can be activated for late-stage functionalization if required. Procurement typically focuses on high-purity grades (>95% or >98%) to ensure lot-to-lot reproducibility in multi-step syntheses and to minimize the carryover of regioisomeric impurities that complicate downstream purification .

Research Fit

3-Carboxylic acid regioisomer for distinct electronic and reactivity profiles in synthesis
6-Chloro substituent modulates lipophilicity and may support target engagement in biological assays
Building block suited for constructing focused libraries of amides and cross-coupled derivatives

Substituting 6-chloro-1-benzofuran-3-carboxylic acid with its regioisomers (e.g., 4-chloro or 5-chloro analogs) or the unsubstituted benzofuran-3-carboxylic acid fundamentally alters both the synthetic processability and the biological efficacy of the final product [1]. In structure-activity relationship (SAR) optimization for targets like the TGR5 receptor, the 6-position halogen is critical for occupying specific hydrophobic pockets and modulating the overall lipophilicity (logP) of the molecule, which directly impacts absorption and metabolic stability [2]. Furthermore, from a process chemistry standpoint, replacing the chlorine with a bromine (i.e., 6-bromo-1-benzofuran-3-carboxylic acid) drastically changes the reactivity profile; the bromo analog is significantly more prone to unwanted oxidative addition during transition-metal-catalyzed reactions [3]. Consequently, using a generic or closely related benzofuran scaffold compromises orthogonal reactivity during complex synthesis and leads to off-target binding or reduced potency in the final active pharmaceutical ingredient [1].

Substitution Risk

2-Carboxylic acid isomer may shift electrophilic reactivity and alter target-binding profiles observed with the 3-COOH scaffold.

Non-halogenated parent compounds lack the chlorine-dependent electronic perturbation and may show reduced antimicrobial and enzyme inhibition response.

Alternative halogen regioisomers (5-Cl, 7-Cl) may differ in lipophilicity and metabolic stability, potentially affecting assay reproducibility.

Chemoselective Stability in Amidation

In the synthesis of complex amides, the 6-chloro substituent demonstrates higher chemoselectivity compared to the 6-bromo analog [1]. During standard amidation of the 3-carboxylic acid using coupling reagents (e.g., HATU or EDCI) in the presence of mild transition metal catalysts, the 6-chloro-1-benzofuran-3-carboxylic acid remains completely intact, exhibiting <1% unwanted dehalogenation or cross-coupling side reactions [2]. In contrast, the 6-bromo-1-benzofuran-3-carboxylic acid baseline can exhibit up to 15-20% premature reactivity at the halogen site under identical conditions, leading to significant yield losses and complex impurity profiles [2]. This stability allows process chemists to confidently perform functionalization at the 3-position without requiring additional protecting group strategies.

Evidence DimensionHalogen stability during 3-position amidation
Target Compound Data<1% side-reaction at the 6-chloro position
Comparator Or Baseline6-bromo-1-benzofuran-3-carboxylic acid (15-20% premature reactivity)
Quantified Difference>15-fold reduction in unwanted halogen reactivity
ConditionsStandard peptide coupling conditions (HATU/DIPEA) with trace transition metal presence

This chemoselectivity eliminates the need for complex protecting group strategies, directly reducing step count and improving overall yield in API manufacturing.

HOMO-LUMO Gap & Reactivity
Head-to-head
3-COOH: ~4.2–4.5 eV vs 2-COOH: ~4.6–4.9 eV
Smaller HOMO-LUMO gap suggests higher reactivity in electrophilic transformations.
DFT/B3LYP/6-311++G(d,p), gas phase; regioisomer-specific electronic profile.

Regioisomeric Purity & Purification

The procurement of high-purity 6-chloro-1-benzofuran-3-carboxylic acid (>98% specific regioisomer) is critical for minimizing downstream purification bottlenecks [1]. When utilizing technical grade mixtures containing 5-10% of the 4-chloro or 5-chloro isomers, the resulting downstream amide or ester products exhibit nearly identical retention times in reverse-phase chromatography, often requiring multiple costly preparative HPLC runs to achieve >99% API purity . By starting with the strictly controlled 6-chloro regioisomer (>98% purity), the final product can typically be purified via standard recrystallization, reducing solvent consumption by over 40% and cutting purification time by more than half compared to using mixed-isomer starting materials [1].

Evidence DimensionDownstream purification solvent volume and time
Target Compound DataStandard recrystallization sufficient (>99% final purity)
Comparator Or BaselineTechnical grade mixed-isomer starting material (requires preparative HPLC)
Quantified Difference>40% reduction in solvent consumption and elimination of prep-HPLC
ConditionsProcess scale-up of benzofuran-derived APIs

Procuring the strictly defined 6-chloro isomer at high purity drastically reduces downstream manufacturing costs and environmental impact by simplifying purification workflows.

Antimicrobial Activity (MIC)
Class-level
Halogenated deriv.: 50–200 µg/mL vs Non-halogenated: >500 µg/mL
Supports halogen-dependent antimicrobial screening context against Gram-positive bacteria.
Broth microdilution; 6-Cl critical for activity; results from structurally related series.

Lipophilicity & Binding Optimization

The strategic placement of the chlorine atom at the 6-position provides a quantifiable advantage in optimizing the lipophilicity and target binding of pharmaceutical compounds, such as TGR5 agonists [1]. Compared to the unsubstituted 1-benzofuran-3-carboxylic acid, the 6-chloro derivative increases the localized lipophilicity, which enhances binding affinity within hydrophobic receptor pockets [2]. Studies on related benzofuran-based amides indicate that the 6-chloro substitution can improve receptor binding affinity (IC50 or EC50) by a factor of 3 to 5 compared to the unsubstituted baseline, while maintaining better metabolic stability than the more reactive 6-methoxy or 6-fluoro analogs [1]. This precise balance of steric bulk and electronegativity makes the 6-chloro scaffold indispensable for hit-to-lead optimization.

Evidence DimensionRelative receptor binding affinity (EC50/IC50 improvement)
Target Compound Data3 to 5-fold improvement in binding affinity
Comparator Or BaselineUnsubstituted 1-benzofuran-3-carboxylic acid
Quantified Difference300-500% enhancement in target engagement
ConditionsIn vitro receptor binding assays for benzofuran-derived amides

This specific substitution pattern is essential for medicinal chemists aiming to maximize drug potency without compromising metabolic stability, justifying the specific procurement of the 6-chloro building block.

hCA IX Inhibition (Ki)
Reported
3-COOH deriv.: Ki = 0.79 µM vs 2-COOH deriv.: Ki >10 µM
Supports isoform-selective hCA IX assay context; selectivity 2 to >63 over hCA I/II.
Stopped-flow CO2 hydrase assay; regioisomer essential for submicromolar inhibition.
TMEM16A Channel Inhibition
Class-level
Free acid: IC50 2.8–6.0 µM vs Ester analogs: no inhibition
Free carboxylic acid requirement for TMEM16A channel modulation; ester forms inactive.
YFP fluorescence assay; free acid mandatory for target engagement in screening.
Amide Coupling Efficiency
Class-level
3-COOH: 70–90% yield vs 2-COOH: 40–60% yield
Regioisomer-specific steric accessibility supports higher synthetic throughput.
EDCI/HOBt coupling conditions; 3-COOH less hindered, preferred for library synthesis.

TGR5 Agonist Synthesis

Specifically utilized as a core building block in the development of TGR5 agonists and other APIs targeting type II diabetes and obesity, where the 6-chloro group is critical for receptor affinity and metabolic resistance [1].

Orthogonal Cross-Coupling Workflows

Ideal for multi-step synthetic routes where the carboxylic acid must be converted to an amide or ester first, followed by a late-stage, harsh transition-metal-catalyzed cross-coupling at the strategically stable 6-chloro position [2].

Medicinal Chemistry Libraries

Employed in the creation of diverse heterocyclic libraries for high-throughput screening, where its predictable reactivity and high regioisomeric purity ensure consistent and reproducible assay results [3].

Application Fit

Application
Selection Property
Validation Focus
hCA IX Isoform Selectivity Studies
Regioisomer-dependent target engagement
hCA IX isoform inhibition profiling
TMEM16A Channel Modulation Research
Free carboxylic acid requirement
TMEM16A inhibition assay
Antimicrobial Screening – Gram-Positive
Halogen-dependent antimicrobial activity
Gram-positive MIC panel
Amide-Based Library Generation
Steric accessibility for coupling
Coupling efficiency and scope

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.9927217 g/mol

Monoisotopic Mass

195.9927217 g/mol

Heavy Atom Count

13

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